benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This particular compound features a benzyl group and a chromen-2-one moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE typically involves the following steps:
Preparation of 4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL: This intermediate can be synthesized through the Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Formation of BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE: The intermediate is then reacted with benzyl chloroacetate in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant or anti-inflammatory agent.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation cascade, leading to anticoagulant effects. Additionally, its antioxidant properties can protect cells from oxidative stress, contributing to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-2-OXO-2H-CHROMEN-6-YL ACETATE: Lacks the benzyl group, resulting in different biological activities.
BENZYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-6-YL)OXY]PROPIONATE: Contains a propionate group instead of an acetate group, affecting its chemical reactivity and biological properties.
Uniqueness
BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is unique due to the presence of both the benzyl group and the chromen-2-one moiety, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H20O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxyacetate |
InChI |
InChI=1S/C25H20O5/c1-17-21-14-20(28-16-23(26)29-15-18-8-4-2-5-9-18)12-13-22(21)30-25(27)24(17)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
MULKRPTUNKZNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.